molecular formula C10H16ClNO3 B1471493 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824268-86-1

4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1471493
CAS No.: 1824268-86-1
M. Wt: 233.69 g/mol
InChI Key: URYSHHVAFQQMEO-UHFFFAOYSA-N
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Description

The closest compound I found is “2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride”. It has a molecular weight of 231.72 and is a powder at room temperature . Another related compound is “2-[2-(Dimethylamino)ethoxy]ethanol” with a molecular weight of 133.19 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride”, the InChI code is "1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H" .


Physical and Chemical Properties Analysis

“2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a powder at room temperature . “2-[2-(Dimethylamino)ethoxy]ethanol” has a molecular weight of 133.19 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyran-2-one derivatives involves various chemical reactions, leading to the formation of isomeric enaminones and other compounds. These syntheses highlight the chemical versatility and reactivity of the pyran-2-one ring system. For instance, studies demonstrate the synthesis of enaminones and their structural determination through X-ray diffraction and NMR spectroscopy, revealing details about tautomerism and intramolecular hydrogen bonding in these molecules (Brbot-Šaranović et al., 2001). Such research underscores the foundational knowledge required to explore broader applications of these compounds.

Organic Synthesis Techniques

Advancements in organic synthesis techniques, such as ultrasound-mediated condensation, demonstrate the efficient and environmentally friendly production of pyran-2-one derivatives. These methods offer improvements over traditional synthesis routes by reducing reaction times and increasing yields, which are crucial for applications in medicinal chemistry and materials science (Wang et al., 2011).

Application in Materials Science

The pyran-2-one derivatives also find applications in materials science, such as in the development of corrosion inhibitors for metals in acidic environments. The anti-corrosion performance of these compounds has been studied through electrochemical and theoretical analyses, indicating their potential as effective corrosion inhibitors due to their strong adsorption on metal surfaces (El Hattak et al., 2021).

Electroluminescent Device Applications

Additionally, pyran-containing compounds have been synthesized and characterized for use in organic light-emitting diodes (OLEDs), highlighting their potential in creating efficient and saturated red electroluminescent devices. These compounds exhibit high photoluminescent quantum yields and saturated red emissions, crucial for enhancing the performance of OLEDs (Yang et al., 2007).

Safety and Hazards

For “2-[2-(Dimethylamino)ethoxy]ethanol”, it is classified as a combustible liquid. It is harmful in contact with skin and causes serious eye damage . For “2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride”, the safety information includes hazard statements H302, H315, H319, H335 .

Mechanism of Action

Target of Action

The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .

Mode of Action

Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .

Biochemical Pathways

The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .

Pharmacokinetics

Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection

Result of Action

The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .

Action Environment

The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.

Properties

IUPAC Name

4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYSHHVAFQQMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=O)OC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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